

A Technical Guide to Calcitriol Impurity C: Structure, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: *B15542553*

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Abstract

Calcitriol, the hormonally active form of vitamin D3, is a critical pharmaceutical agent. As with any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensure safety and efficacy. This technical guide provides an in-depth overview of Calcitriol Impurity C, a significant related substance. This document details its chemical structure, the logical pathway of its formation from calcitriol precursors, a representative experimental protocol for its synthesis, and key analytical characterization data.

Chemical Structure and Identification

Calcitriol Impurity C is chemically known as the Triazoline Adduct of pre-Calcitriol. It is not a degradation product of calcitriol itself, but rather a specific derivative of pre-calcitriol, a thermally labile isomer of calcitriol. The formation of this impurity involves a [4+2] cycloaddition, specifically a Diels-Alder reaction, between the s-cis diene system of pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful dienophile.^{[1][2][3][4]} This reaction is often utilized in the analytical determination of vitamin D and its metabolites to enhance detection sensitivity.^{[1][5]}

The definitive chemical identity of Calcitriol Impurity C is provided in the table below.

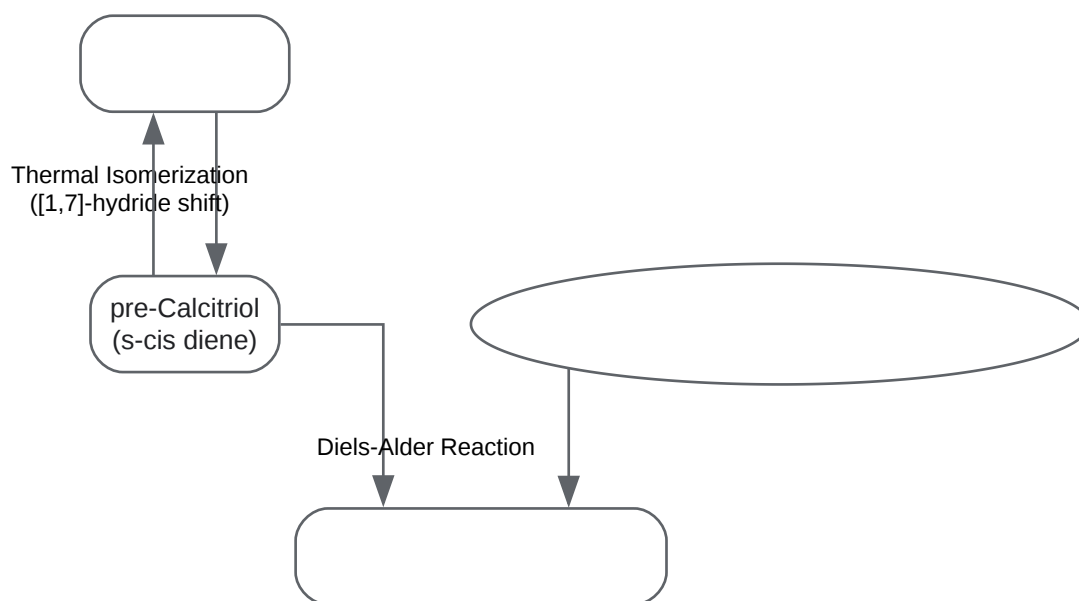
Data Presentation: Chemical and Physical Properties

Parameter	Value	Reference(s)
IUPAC Name	(6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][6][7]triazolo[1,2-a]cinnoline-1,3(2H)-dione	[1][3]
Synonyms	pre-Calcitriol PTAD Adduct, Calcitriol EP Impurity C	[1][3][4]
CAS Number	86307-44-0	[3][7]
Molecular Formula	C35H49N3O5	[7]
Molecular Weight	591.78 g/mol	[7][8]
Appearance	White to Off-White Solid	[1]
Purity (Typical)	>98% by HPLC	[1]
Solubility	Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)	[8]
Representative MS/MS Transition	m/z 558.3 → 298.1 (for the analogous 25-hydroxyvitamin D3 adduct)	[9]
¹ H and ¹³ C NMR Data	Specific spectral data not publicly available.	N/A

Relationship between Calcitriol and Impurity C

Calcitriol exists in a temperature-dependent equilibrium with its precursor, pre-calcitriol, via an intramolecular sigmatropic[1][10]-hydride shift. Pre-calcitriol contains a conjugated triene system that can adopt an s-cis conformation, making it susceptible to Diels-Alder reactions. Calcitriol Impurity C is formed when pre-calcitriol reacts with the dienophile PTAD. This

relationship is crucial for understanding the potential sources of this impurity in the synthesis and analysis of calcitriol.



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Formation Pathway of Calcitriol Impurity C.

Experimental Protocols

While a specific protocol for the preparative synthesis of Calcitriol Impurity C is not widely published, a representative procedure can be constructed based on established methods for the Diels-Alder derivatization of vitamin D metabolites with PTAD.^{[1][5][9]} The following protocol is intended for research purposes to generate a reference standard.

Representative Synthesis of Calcitriol Impurity C

- **Dissolution of Precursor:** Dissolve pre-calcitriol (or calcitriol, which will be in equilibrium with its pre-isomer) in a suitable anhydrous solvent such as acetonitrile or ethyl acetate to a concentration of approximately 1 mg/mL.
- **Preparation of Reagent Solution:** Prepare a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent at a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the pre-calcitriol. A typical concentration for the PTAD solution is 0.5 mg/mL.^[1]

- **Reaction:** Add the PTAD solution to the pre-calcitriol solution. The reaction is typically rapid and exothermic; the characteristic red color of the PTAD solution will disappear upon reaction.
- **Incubation:** Stir the reaction mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS). Some protocols suggest an overnight incubation at 4°C to ensure completion.^[1]
- **Purification:**
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the resulting residue using column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, can be employed to isolate the adduct.
 - Monitor fractions by TLC or HPLC to identify those containing the desired product.
 - Combine the pure fractions and evaporate the solvent to yield Calcitriol Impurity C as a solid.
- **Characterization:** Confirm the identity and purity of the synthesized material using techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Analytical Workflow for Impurity Identification

The standard workflow for identifying and quantifying Calcitriol Impurity C in a sample of the API involves derivatization followed by chromatographic separation and detection.



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Analytical Workflow for Calcitriol Impurity C.

Conclusion

Calcitriol Impurity C is the Diels-Alder adduct of pre-calcitriol and PTAD. Its formation is a consequence of the inherent chemistry of the vitamin D triene system. A thorough understanding of its structure and formation pathway is essential for the development of robust analytical methods for impurity profiling of Calcitriol API. The provided representative synthesis and analytical workflow serve as a guide for researchers in the synthesis of a reference standard and its subsequent detection and quantification.

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- To cite this document: BenchChem. [A Technical Guide to Calcitriol Impurity C: Structure, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542553#what-is-the-chemical-structure-of-calcitriol-impurity-c]

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